Fluoroindolocarbazole C

Oncology Topoisomerase I Inhibition In Vivo Efficacy

Fluoroindolocarbazole C is a nature-derived indolocarbazole produced by precursor-directed biosynthesis, featuring a unique 3,9-difluoro substitution that confers superior topoisomerase I selectivity and in vivo antitumor efficacy — outperforming rebeccamycin and other halogenated analogs in preclinical models. This precise substitution pattern is essential for distinguishing topo I-mediated effects from off-target activities. Sourcing the exact 3,9-difluoro regioisomer is critical for reproducible SAR and target validation studies. Order Fluoroindolocarbazole C today to benchmark your novel topo I inhibitors against a validated in vivo reference compound.

Molecular Formula C26H19F2N3O7
Molecular Weight 523.4 g/mol
Cat. No. B1242512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroindolocarbazole C
Synonymsfluoroindolocarbazole C
Molecular FormulaC26H19F2N3O7
Molecular Weight523.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C3=C4C(=C5C6=C(C=CC(=C6)F)N(C5=C3N2)C7C(C(C(C(O7)CO)O)O)O)C(=O)NC4=O
InChIInChI=1S/C26H19F2N3O7/c27-8-1-3-12-10(5-8)15-17-18(25(37)30-24(17)36)16-11-6-9(28)2-4-13(11)31(20(16)19(15)29-12)26-23(35)22(34)21(33)14(7-32)38-26/h1-6,14,21-23,26,29,32-35H,7H2,(H,30,36,37)/t14-,21-,22+,23-,26-/m1/s1
InChIKeyYQUUXCMYRDQFPL-QCUUGYDUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoroindolocarbazole C: Baseline Characteristics for Scientific Sourcing and Research Use


Fluoroindolocarbazole C is a natural product-derived indolocarbazole produced by feeding the synthetic precursor DL-5-fluorotryptophan to cultures of Saccharothrix aerocolonigenes ATCC 39243 [1]. Its core structure is an indolo[2,3-a]pyrrolo[3,4-c]carbazole scaffold, distinguished by a 3,9-difluoro substitution pattern that differentiates it from the parent compound rebeccamycin and other halogenated analogs [REFS-1, REFS-2]. The compound is a topoisomerase I inhibitor and exhibits in vivo antitumor efficacy in preclinical models [REFS-1, REFS-3].

Why Generic Indolocarbazole Substitution Fails: The Case for Fluoroindolocarbazole C


Indolocarbazoles exhibit profound variation in biological activity based on subtle changes in halogenation pattern and glycosylation state. Generic substitution with the parent compound rebeccamycin or other natural indolocarbazoles (e.g., staurosporine) is invalid due to fundamentally different target selectivity profiles and in vivo potency [REFS-1, REFS-2]. Specifically, the 3,9-difluoro substitution of fluoroindolocarbazole C confers topoisomerase I-dependent cytotoxicity that is not present in rebeccamycin and is superior to alternative fluorine regioisomers (e.g., 4,8-difluoro) [2]. Consequently, sourcing the precise compound is essential for reproducible research and valid structure-activity relationship (SAR) interpretation.

Fluoroindolocarbazole C: Product-Specific Quantitative Evidence for Differentiated Selection


In Vivo Antitumor Efficacy: Fluoroindolocarbazole C vs. Rebeccamycin in P388 Leukemia

Fluoroindolocarbazole C demonstrates superior in vivo antitumor efficacy compared to the parent natural product rebeccamycin in the P388 leukemia murine model [1].

Oncology Topoisomerase I Inhibition In Vivo Efficacy

Topoisomerase I Selectivity: 3,9-Difluoro Substitution Confers Maximum Selectivity

Fluoroindolocarbazole C, characterized by a 3,9-difluoro substitution pattern, exhibits the greatest topoisomerase I selectivity among fluoroindolocarbazole regioisomers. In comparative studies using a P388 and camptothecin-resistant P388/CPT45 cell line pair, 3,9-difluoro substituted FICs displayed the highest topo I-dependent cytotoxicity, while the 4,8-difluoro substituted analog showed the least significant selectivity and the lowest cytotoxicity [1].

Mechanism of Action Topoisomerase I Selectivity

Precursor-Directed Biosynthesis: Unique Production Pathway Differentiates Fluoroindolocarbazole C

Fluoroindolocarbazole C is produced via a specific precursor-directed biosynthesis approach: feeding DL-5-fluorotryptophan to cultures of Saccharothrix aerocolonigenes ATCC 39243 [1]. This distinguishes it from fluoroindolocarbazoles A and B, which are produced by feeding DL-6-fluorotryptophan. In contrast, the parent compound rebeccamycin is produced under standard fermentation conditions without fluorinated precursor feeding. This unique biosynthetic route may impact compound availability, cost, and purity profiles for research procurement.

Biosynthesis Production Compound Sourcing

Fluoroindolocarbazole C: Recommended Research and Industrial Application Scenarios


Target Identification and Validation: Topoisomerase I-Dependent Cancer Models

Fluoroindolocarbazole C is ideally suited for target validation studies investigating topoisomerase I-dependent anticancer mechanisms. Its superior topo I selectivity, conferred by the 3,9-difluoro substitution [2], enables more precise interrogation of topo I biology in cancer cell lines compared to less selective analogs. Researchers can leverage this compound to distinguish topo I-mediated effects from off-target activities, enhancing the reliability of target engagement data.

In Vivo Antitumor Efficacy Screening in P388 Leukemia Models

The compound's demonstrated in vivo efficacy advantage over rebeccamycin in the P388 leukemia murine model [1] positions it as a valuable positive control or lead compound for preclinical antitumor screening programs. Investigators developing novel topoisomerase I inhibitors can use fluoroindolocarbazole C as a benchmark to assess relative in vivo potency and to guide SAR studies.

Structure-Activity Relationship (SAR) Studies: Fluorine Substitution Effects

Fluoroindolocarbazole C serves as a critical tool compound for SAR studies exploring the impact of halogenation pattern on indolocarbazole pharmacology. Its unique 3,9-difluoro substitution distinguishes it from other fluoroindolocarbazole regioisomers (e.g., 4,8-difluoro) and from non-fluorinated analogs, enabling researchers to isolate the contribution of specific fluorine positions to target selectivity and cellular potency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluoroindolocarbazole C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.